molecular formula C15H10Cl2O B1233886 4,4'-Dichlorochalcone CAS No. 19672-59-4

4,4'-Dichlorochalcone

Cat. No. B1233886
CAS RN: 19672-59-4
M. Wt: 277.1 g/mol
InChI Key: YMEMCRBNZSLQCQ-XCVCLJGOSA-N
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Description

4,4'-Dichlorochalcone (4,4'-DCC) is a synthetic organic compound belonging to the family of chalcones. It has a wide range of applications in the field of scientific research, ranging from drug development to the study of biochemical and physiological processes. 4,4'-DCC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). This compound has also been used as a tool to study the effects of different drugs on various biochemical and physiological processes.

Scientific Research Applications

Antimicrobial and Antifungal Applications

4,4’-Dichlorochalcone: has been studied for its antimicrobial properties. It exhibits significant activity against a variety of bacterial and fungal strains. This compound interferes with the cell wall synthesis of microbes, leading to their death. It’s particularly effective against strains that have developed resistance to conventional antibiotics, making it a valuable asset in the fight against drug-resistant infections .

Anti-inflammatory Properties

Research has indicated that 4,4’-Dichlorochalcone possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Cancer Research

In the field of oncology, 4,4’-Dichlorochalcone is being explored for its anticancer activities. It’s known to induce apoptosis in cancer cells and inhibit their proliferation. The compound’s ability to interfere with various signaling pathways in cancer cells makes it a promising molecule for the development of novel cancer therapies .

Antioxidant Effects

4,4’-Dichlorochalcone: also serves as an antioxidant. It can neutralize free radicals, which are unstable atoms that can cause damage to cells, leading to chronic diseases and aging. By combating oxidative stress, this compound could be used to develop supplements or drugs aimed at improving overall health and longevity .

Material Science

In material science, 4,4’-Dichlorochalcone finds application in the synthesis of novel organic compounds. Its molecular structure allows it to act as a precursor for various polymers and organic frameworks, which can be used in the development of new materials with specific properties like enhanced strength, flexibility, or electrical conductivity .

Environmental Applications

Lastly, 4,4’-Dichlorochalcone has potential environmental applications. Its chemical properties could be harnessed in processes such as water purification and the degradation of pollutants. Research is ongoing to explore how this compound can be used in eco-friendly ways to mitigate environmental challenges .

Mechanism of Action

4,4’-Dichlorochalcone: is a chalcone derivative, belonging to the flavonoid family. Chalcones are open-chain precursors for the biosynthesis of flavonoids and isoflavonoids. Their structure consists of two aromatic rings linked by an aliphatic three-carbon chain. The compound’s primary targets likely involve specific cellular proteins or enzymes, which it interacts with to exert its effects .

Mode of Action

The α,β-unsaturated carbonyl system in chalcones makes them biologically active. In the case of 4,4’-Dichlorochalcone , this system allows it to interact with cellular components. It may act as an enzyme inhibitor, modulate gene expression, or affect signal transduction pathways. By binding to its targets, it triggers downstream changes that impact cellular processes .

Biochemical Pathways

The affected pathways can vary based on the specific targets

properties

IUPAC Name

(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMCRBNZSLQCQ-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19672-59-4
Record name 19672-59-4
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorochalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

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By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and 4-chloroacetophenone, 1,3-bis(4-chlorophenyl)-prop-2-en-1-one was obtained as yellowish solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4,4'-dichlorochalcone utilized in the synthesis of novel triazolo-thiadiazepine derivatives?

A1: The study by [] details the synthesis of a novel triazolo-thiadiazepine derivative, 2,4-bis(4-chlorophenyl)-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine (7), utilizing this compound (5) as a key starting material. The reaction involves 3-(9-decenyl)-4-amino-5-mercapto-1,2,4-triazole (1) and 4,4’-dichlorochalcone (5), resulting in the formation of the target compound (7) along with the uncyclized product 1,3-bis(4-chlorophenyl)-3-[3-(9-decenyl)-4-amino-5-thio-1,2,4-trizolyl]propan-1-one (6) in a lower yield. This highlights the potential of this compound as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.

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